(-)-Camphoric acid

Catalog No.
S522549
CAS No.
560-09-8
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Camphoric acid

CAS Number

560-09-8

Product Name

(-)-Camphoric acid

IUPAC Name

(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m0/s1

InChI Key

LSPHULWDVZXLIL-QUBYGPBYSA-N

SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

Camphoric acid, (-)-; L-Camphoric acid;

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)O)C

Isomeric SMILES

C[C@@]1(CC[C@H](C1(C)C)C(=O)O)C(=O)O

Description

The exact mass of the compound (-)-Camphoric acid is 200.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiral Linker in Metal-Organic Frameworks (MOFs)

Due to its chirality, (-)-camphoric acid can be used as a building block in the construction of chiral MOFs []. These porous structures exhibit unique properties for gas adsorption and separation, particularly for separating racemic alcohols []. Researchers leverage the controlled orientation of (-)-campphoric acid to create specific channels within the MOF that selectively bind to one enantiomer of an alcohol molecule [, ].

(-)-Camphoric acid is a white crystalline solid that is soluble in alcohol and ether but less so in water. It has a unique structure that includes a cyclopentane ring with two carboxylic acid groups located at the 1 and 3 positions, along with an additional methyl group at the 1 position. This configuration allows for various chemical interactions and applications in both synthetic and medicinal chemistry .

While detailed data on its toxicity is limited, (-)-campphoric acid is generally considered to have low to moderate toxicity []. However, it's recommended to handle it with standard laboratory safety procedures due to its acidic nature.

Safety Precautions:

  • Wear gloves, eye protection, and appropriate clothing when handling.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
  • Dispose of waste according to recommended procedures.

The reactivity of (-)-camphoric acid is notable for its ability to participate in various chemical transformations:

  • Oxidation: It can be oxidized to produce camphoric acid anhydride, which has slightly reduced yields compared to its parent compound .
  • Amidation: Refluxing (-)-camphoric acid with diamines leads to the formation of polycyclic nitrogen-containing compounds, showcasing its utility as a building block in organic synthesis .
  • Esterification: The carboxylic acid groups can undergo esterification reactions, making it useful for synthesizing esters for various applications .

Research indicates that (-)-camphoric acid exhibits biological activities, including potential antiviral properties. Studies have shown that derivatives of camphoric acid can influence chiral induction and have applications in asymmetric synthesis, which may be beneficial in drug development . Additionally, its structural features contribute to its interaction with biological systems, enhancing its role in medicinal chemistry.

(-)-Camphoric acid can be synthesized through several methods:

  • Oxidation of Camphor: The primary method involves oxidizing camphor using nitric acid in the presence of mercury or mercury salts, yielding high quantities of camphoric acid .
  • Alternative Methods: Other synthetic routes include using diethyl oxalate and 3,3-dimethylpentanoic acid to create synthetic variants of camphoric acid, demonstrating versatility in synthesis .

The applications of (-)-camphoric acid span various fields:

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of drugs due to its chiral nature and biological activity.
  • Materials Science: Recent studies have explored its use as a renewable building block for bio-based UV-curing polyester resins, indicating potential in sustainable materials development .
  • Organic Synthesis: Its unique structure allows it to act as a chiral ligand or catalyst in asymmetric synthesis reactions.

Several compounds share structural similarities with (-)-camphoric acid. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeUnique Features
CamphorMonocyclicPrecursor to camphoric acid; used in fragrances
BorneolMonocyclicIsomeric form; used in traditional medicine
IsoborneolMonocyclicGeometric isomer; utilized in perfumery
D-(+)-Camphoric AcidBicyclicOptically active; used extensively in pharmaceuticals

(-)-Camphoric acid stands out due to its dual carboxylic functionalities and ability to participate in diverse

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

200.10485899 g/mol

Monoisotopic Mass

200.10485899 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

189.1 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

62F72U898F

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 43 companies with hazard statement code(s):;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

560-05-4
124-83-4
560-09-8

Wikipedia

D-(+)-Camphoric acid

Dates

Last modified: 08-15-2023
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